Product packaging for 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine(Cat. No.:CAS No. 278600-50-3)

4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B1361816
CAS No.: 278600-50-3
M. Wt: 219.24 g/mol
InChI Key: OZTPWGFELYCRFZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine (CAS 278600-50-3) is a high-value 5-aminopyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for synthesizing a wide range of nitrogen-containing heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are privileged scaffolds in pharmaceutical development . As a member of the pyrazoline class, it is recognized as a typical intramolecular charge transfer (ICT) compound and is known for its strong blue fluorescence in solution, making it of interest in materials science . Pyrazoline derivatives, such as this one, are extensively investigated for their diverse biological properties. Research indicates that pyrazolines possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects . Many pyrazoline derivatives have been identified as potent cannabinoid CB1 receptor antagonists, which are relevant to the study of disorders such as obesity and schizophrenia . The compound is supplied with a minimum purity of 95% and is available in various quantities to support your research scale. It is critical to note that this product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling and storage information, which includes recommended storage at room temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O2 B1361816 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine CAS No. 278600-50-3

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-15-9-4-3-7(5-10(9)16-2)8-6-13-14-11(8)12/h3-6H,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTPWGFELYCRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353175
Record name 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278600-50-3
Record name 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
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Spectroscopic and Analytical Characterization Techniques for Pyrazole Derivatives

Advanced Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, offering insights into the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands.

The presence of the amine (NH2) group would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations of the dimethoxyphenyl ring are anticipated around 3000-3100 cm⁻¹. The C=N stretching vibration within the pyrazole (B372694) ring is expected to appear in the 1590-1620 cm⁻¹ region. Furthermore, the C-O stretching of the methoxy (B1213986) groups would likely produce strong bands in the 1200-1260 cm⁻¹ range. The N-H bending of the amine group may be observed around 1550-1650 cm⁻¹. For a similar compound, 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, absorption bands were observed at 3409 cm⁻¹ (N-H) and 1597 cm⁻¹ (C=N). mdpi.com

Table 1: Expected FT-IR Spectral Data for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300-3500
Aromatic C-H Stretch 3000-3100
C=N Stretch (Pyrazole) 1590-1620
N-H Bend (Amine) 1550-1650

Raman spectroscopy provides complementary information to FT-IR, with vibrations that result in a change in polarizability being Raman active. For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The C=C stretching of the phenyl ring would be prominent, as would the breathing modes of the pyrazole ring. While specific experimental data for the target compound is scarce, studies on similar pyrazolone-based molecules have utilized Raman spectroscopy to corroborate FT-IR findings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by mapping the chemical environments of protons and carbons.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The protons of the two methoxy (-OCH₃) groups would likely appear as sharp singlets around 3.8-4.0 ppm. The aromatic protons of the 3,4-dimethoxyphenyl ring would resonate in the downfield region, typically between 6.8 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. The proton on the pyrazole ring (C5-H) would also be in the aromatic region. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The NH proton of the pyrazole ring would also appear as a broad singlet, likely at a higher chemical shift. For a related compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the NH proton appeared as a broad singlet at 3.34 ppm. mdpi.comresearchgate.net

Table 2: Expected ¹H NMR Spectral Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
-OCH₃ 3.8-4.0 Singlet
Aromatic-H 6.8-7.5 Multiplet/Doublet
Pyrazole-H ~7.0-8.0 Singlet
-NH₂ Variable Broad Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbons of the two methoxy groups are expected to resonate at approximately 55-60 ppm. The aromatic carbons of the dimethoxyphenyl ring will appear in the 110-160 ppm range. The carbons of the pyrazole ring will also have characteristic shifts in the aromatic region, with the carbon bearing the amine group (C5) and the carbon attached to the phenyl group (C4) having distinct chemical shifts. In a similar pyrazole derivative, the methoxy carbons appeared at 55.9 and 56.0 ppm, and the aromatic carbons were observed in the range of 108.8–168.3 ppm. mdpi.com

Table 3: Expected ¹³C NMR Spectral Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
-OCH₃ 55-60

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would be crucial in assigning the protons on the dimethoxyphenyl ring by showing the correlations between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the methoxy groups and the protonated aromatic and pyrazole carbons.

The application of these 2D NMR experiments would provide a complete and unambiguous structural elucidation of this compound. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 4 3,4 Dimethoxyphenyl 1h Pyrazol 5 Amine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. modern-journals.com These methods are used to predict molecular structure, electronic properties, and spectroscopic features, providing a foundation for understanding the compound's reactivity and interaction capabilities. eurasianjournals.comnih.gov

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure and to determine the most stable three-dimensional conformation (geometry optimization) of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov By employing functionals like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), researchers can calculate a range of electronic and structural parameters. nih.govnih.govresearchgate.net

The optimized geometry reveals key bond lengths and angles, while calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for assessing chemical reactivity. nih.gov The energy gap between HOMO and LUMO indicates the molecule's electronic stability and kinetic reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For example, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attacks. nih.gov For a series of pyrazole derivatives, MEP analysis indicated that amide and nitro groups were centers for electrophilic attack. nih.gov

Table 1: Key Parameters from DFT Analysis of Pyrazole Analogues

Parameter Description Typical Findings for Pyrazole Analogues
Geometry Optimization Calculation of the lowest energy, most stable 3D structure. Optimized structures show good correlation with experimental X-ray diffraction data. researchgate.net
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A relatively large energy gap suggests high electronic stability and low chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the molecule's surface. Identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, predicting interaction points. nih.gov

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and intramolecular interactions. | Reveals hyperconjugative interactions that stabilize the molecular structure. nih.gov |

DFT calculations are also highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm a compound's structure. tandfonline.com Theoretical vibrational frequencies calculated using DFT can be correlated with experimental Fourier-transform infrared (FT-IR) spectra to assign specific vibrational modes to functional groups within the molecule. nih.govtandfonline.com Similarly, Nuclear Magnetic Resonance (¹H and ¹³C NMR) chemical shifts can be calculated and compared against experimental data, aiding in the structural elucidation of newly synthesized pyrazole derivatives. In studies of pyrazole analogues, the calculated spectroscopic data often show excellent agreement with experimental findings, validating both the synthesized structure and the computational method used. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net This method is instrumental in screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For pyrazole analogues, docking studies have revealed detailed binding modes within the active sites of various protein targets. These studies identify crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.netnih.gov

For instance, in a study involving pyrazole derivatives as inhibitors of RET kinase, the most active compound showed a binding energy of -7.14 kcal/mol and formed four hydrogen bonds with the target. nih.gov Two of these hydrogen bonds were with the hinge region residue Ala807, an interaction considered critical for kinase inhibition. nih.gov Similarly, docking of other pyrazole derivatives into the active site of Human Thymidylate Kinase (HaTMK) identified key interactions with residues like Asp15, Phe105, and Phe72. researchgate.net The analysis of these interactions provides a structural basis for the compound's inhibitory activity and guides further optimization to enhance potency and selectivity. nih.gov

Molecular docking is not only used to analyze binding modes but also to identify potential biological targets for a given compound. Servers and software can screen a compound against a database of known protein structures to predict likely targets. A study on novel pyrazole-containing imide derivatives used the PharmMapper server and docking simulations to identify Heat Shock Protein 90α (Hsp90α) as a potential target for their anticancer activity. nih.gov In another study, pyrazolone (B3327878) compounds were investigated for their therapeutic potential in amyotrophic lateral sclerosis, and FTSA experiments confirmed direct binding to 14-3-3 proteins, with 14-3-3-E identified as the main target. nih.gov These predictions can then be validated through experimental assays.

Table 2: Examples of Molecular Docking Studies on Pyrazole Analogues

Ligand/Analogue Protein Target Key Interacting Residues Binding Energy/Score
Pyrazole Derivative (Compound 25) RET Kinase Ala807, Lys808, Tyr806 -7.14 kcal/mol
Pyrazole Derivatives Human Thymidylate Kinase (HaTMK) Asp15, Phe105, Phe72 Not Specified
Pyrazole Derivative (1b) VEGFR-2 (2QU5) Leu840, Cys919, Asp1046 -10.09 kJ/mol
Pyrazole-containing Imide (A2) Hsp90α (1UYK) Not Specified Not Specified

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. eurasianjournals.comrsc.org An MD simulation of a docked complex, often run for durations such as 100 nanoseconds, provides deeper insights into the validity of the docking pose and the persistence of key interactions. nih.govrsc.org

The stability of the simulation is typically evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. nih.gov A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.govrsc.org Further analysis of Root Mean Square Fluctuations (RMSF) can identify flexible regions of the protein upon ligand binding. rsc.org

MD simulations also allow for the calculation of binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov This provides a more accurate estimation of binding affinity by considering contributions from van der Waals energy, electrostatic energy, and solvation energy. nih.gov In a study on a pyrazole derivative targeting RET kinase, the binding free energy was calculated to be -233.399 kJ/mol, with van der Waals energy being the most significant contributor, confirming the importance of hydrophobic interactions observed in docking. nih.gov These simulations are crucial for validating docking results and providing a more comprehensive understanding of the ligand's binding mechanism. nih.gov

Table 3: Common Analyses in Molecular Dynamics Simulations of Ligand-Protein Complexes

Analysis Metric Purpose Common Finding for Pyrazole Analogues
Root Mean Square Deviation (RMSD) To assess the structural stability and convergence of the complex over time. Stable RMSD values for both ligand and protein indicate a stable binding pose. nih.govrsc.org
Root Mean Square Fluctuation (RMSF) To identify the flexibility of individual amino acid residues in the protein. Highlights regions of the protein that become more or less flexible upon ligand binding. rsc.org
Hydrogen Bond Analysis To monitor the persistence of hydrogen bonds between the ligand and protein. Confirms that key hydrogen bonds observed in docking are maintained throughout the simulation. nih.gov

| Binding Free Energy (e.g., MM/PBSA) | To calculate a more accurate binding affinity by considering solvation effects. | Decomposes the energy to show that van der Waals and electrostatic forces are often the main drivers of binding. nih.gov |

Conformational Analysis and Dynamic Behavior

The three-dimensional structure and flexibility of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine are key determinants of its biological activity. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), elucidates the most stable spatial arrangements of the molecule. nih.gov For related pyrazole structures, single-crystal X-ray diffraction studies have revealed that the aromatic rings attached to the central pyrazole core are typically not coplanar. nih.goved.ac.uk In a similar compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl and methoxybenzene groups were found to be rotated by 29.41° and 37.01°, respectively, from the pyrazole ring. nih.gov This suggests that for this compound, the dimethoxyphenyl group is also likely rotated out of the plane of the pyrazole ring, creating a non-planar conformation.

Molecular Dynamics (MD) simulations provide further insight into the dynamic behavior of these molecules over time. mdpi.com Such simulations can reveal the flexibility of the rotatable bonds, such as the bond connecting the dimethoxyphenyl group to the pyrazole ring, and how the molecule's conformation changes in a simulated physiological environment. This dynamic behavior is critical for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Solvent Effects and Binding Dynamics

The surrounding solvent environment can significantly influence a molecule's conformation and reactivity. Computational studies using models like the Polarizable Continuum Model (PCM) can simulate the effects of different solvents, such as water, on the structure and properties of pyrazole derivatives. researchgate.net Research on analogous pyrazole amines has shown that interactions with a single water molecule can lead to the formation of intermolecular hydrogen bonds, which can affect the molecule's stability and basicity. researchgate.net The protonation sites can be identified by computing properties like proton affinity and gas-phase basicity, revealing the most likely atoms to interact with protons in an acidic environment. researchgate.net

Molecular docking and MD simulations are used to study the binding dynamics between a ligand and its target protein. mdpi.comnih.gov For pyrazole analogues, these simulations can predict the preferred binding pose within an active site and identify key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. mdpi.com MD simulations can then be used to assess the stability of this predicted binding pose over time, confirming the reliability of the docking results and providing a dynamic picture of the binding event. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification of promising new drug candidates from vast chemical libraries. chemmethod.comchemmethod.com The pyrazole scaffold is frequently utilized in these computational approaches due to its proven pharmacological importance. researchgate.net

In Silico Prediction of Molecular Properties (e.g., TPSA, LogP, Rotatable Bonds)

Before synthesis and biological testing, the drug-likeness and pharmacokinetic properties of a compound can be predicted in silico. These predictions are often guided by frameworks like Lipinski's rule of five, which helps to assess the potential for oral bioavailability. biotechnologia-journal.orgnih.gov Key molecular descriptors are calculated, including the logarithm of the partition coefficient (LogP), molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors, hydrogen bond acceptors, and rotatable bonds. nih.govnih.gov A TPSA value greater than 140 Ų is often associated with poor cell membrane permeability. nih.govnih.gov For this compound, the predicted properties suggest it aligns well with typical criteria for drug-like molecules.

Table 1: Predicted Molecular Properties of this compound

Property Predicted Value Significance
Molecular Formula C₁₁H₁₃N₃O₂ uni.lu Basic chemical identity
Molecular Weight 219.24 g/mol Conforms to Lipinski's rule (< 500)
XlogP 1.4 uni.lu Measures lipophilicity, conforms to Lipinski's rule (< 5)
TPSA 77.9 Ų Predicts membrane permeability (within acceptable range)
Hydrogen Bond Donors 2 Conforms to Lipinski's rule (≤ 5)
Hydrogen Bond Acceptors 5 Conforms to Lipinski's rule (≤ 10)

Data sourced from PubChem and calculated based on molecular structure.

Computational Screening for Lead Compound Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.org This process typically begins with a library of compounds, often centered around a "privileged scaffold" like pyrazole. researchgate.netnih.gov High-Throughput Virtual Screening (HTVS) allows for the rapid assessment of thousands of compounds. chemmethod.comchemmethod.com

The screening workflow often involves multiple stages. First, the library of pyrazole derivatives is filtered based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to eliminate candidates with unfavorable pharmacokinetic profiles. chemmethod.comnih.gov The remaining compounds are then "docked" into the three-dimensional structure of the target protein. nih.gov This molecular docking process scores the binding affinity and identifies the most promising candidates, or "hits." nih.govresearchgate.net These hits can then be prioritized for chemical synthesis and experimental validation. This approach has been successfully used to identify pyrazole-based inhibitors for a range of targets, including enzymes implicated in cancer and infectious diseases. chemmethod.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are often employed. nih.gov

In a typical 3D-QSAR study, a set of pyrazole analogues with known biological activities (e.g., IC₅₀ values) is selected. nih.gov The molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov Statistical methods are then used to build a model that relates variations in these fields to changes in biological activity. The predictive power of the resulting model is rigorously validated using statistical metrics such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). nih.govnih.gov

For example, a five-point pharmacophore model for pyrazole derivatives with anti-tubercular activity was developed that yielded high predictive power, with an R² of 0.97 and a Q² of 0.77. nih.gov Similarly, QSAR models have been developed for pyrazole analogues targeting phosphodiesterase 4 (PDE4), providing insights into the structural features crucial for inhibitory activity. nih.gov These validated QSAR models serve as valuable tools for predicting the activity of newly designed compounds and for guiding the optimization of lead candidates to enhance their potency and selectivity.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazole Derivatives

Influence of Substituents on Biological Target Interactions

The nature, position, and orientation of various substituents on the pyrazole (B372694) core are determinant factors for biological activity, governing how a molecule interacts with its target protein. researchgate.net Key considerations include the balance between hydrophobic and hydrophilic groups, electronic effects (electron-donating or -withdrawing), and steric factors, all of which influence binding affinity and specificity. researchgate.net

The substitution of aryl and heteroaromatic groups at the C3, C4, and C5 positions of the pyrazole ring significantly modulates the biological activity. SAR studies on various pyrazole series have consistently shown that the presence and nature of these aromatic rings are critical for potency.

At Position C5: In many pyrazole-based inhibitors, a substituted phenyl ring at the C5 position is a crucial requirement for potent activity. Studies on cannabinoid receptor antagonists, for example, revealed that a para-substituted phenyl ring at this position was essential for high affinity. elsevierpure.comconsensus.app The specific substituent on this aryl ring can fine-tune the activity; for instance, replacing a chlorophenyl group with an iodophenyl group led to one of the most potent compounds in that series. consensus.app

At Position C3: The C3 position is another critical site for substitution. The introduction of various aryl or heteroaryl groups can influence target selectivity and potency. For instance, in a series of pyrazole derivatives, the presence of a pyridine (B92270) group at C3 was found to be a key structural feature for activity. researchgate.net

At Position C4: While the lead compound features the dimethoxyphenyl group at C4, other substitutions at this position are also pivotal. The introduction of aryl groups can create additional interactions with the target protein. For example, the synthesis of 4-arylated pyrazoles is a key strategy, and controlling the regioselectivity of this substitution is a significant synthetic challenge that directly impacts the biological profile. researchgate.net

The electronic properties of these aryl substituents play a major role. Electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens) can alter the electron density of the pyrazole ring, affecting its interaction with amino acid residues in the binding pocket of a target protein. mdpi.com

Table 1: Influence of Aryl/Heteroaryl Substitution on Pyrazole Activity

PositionSubstituent TypeGeneral Effect on ActivityExample Class of Compounds
C5 para-Substituted PhenylOften essential for high potency and binding affinity.Cannabinoid Receptor Antagonists elsevierpure.comconsensus.app
C3 PyridineCan be a key feature for specific biological activities.Anticancer Agents researchgate.net
C4 & C5 Aryl GroupsNecessary for certain activities; removal can be detrimental.Antitubercular Agents acs.org

The 3,4-dimethoxyphenyl group present in the titular compound is a significant contributor to its molecular profile. The two methoxy (B1213986) groups are electron-donating, which can increase the electron density on the pyrazole and aryl rings, potentially enhancing interactions with biological targets. researchgate.net Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a protein's active site.

In SAR studies of other heterocyclic inhibitors, the inclusion of a dimethoxyphenyl or trimethoxyphenyl moiety has been shown to influence selectivity and potency. For example, in a series of lonazolac (B1214889) bioisosteres, replacing a 4-chlorophenyl group with a 4-methoxyphenyl (B3050149) or a 3,4,5-trimethoxyphenyl group led to a significant increase in selectivity for the COX-2 enzyme. researchgate.net Conversely, for a different set of kinase inhibitors, a biphenyl (B1667301) moiety was found to be more favorable for activity than a dimethoxyphenyl group, indicating that the impact of this moiety is highly context-dependent and target-specific. nih.gov

The amine group, particularly when positioned at C5 of the pyrazole ring, is a critical pharmacophoric feature, especially in the design of kinase inhibitors. nih.govmdpi.com 5-Aminopyrazoles are highly versatile intermediates for creating fused heterocyclic systems with significant biological activity, such as pyrazolopyrimidines. mdpi.comnih.gov

The primary role of the 5-amino group is to act as a hydrogen bond donor. In many kinase inhibitors, this amine forms one or more hydrogen bonds with the "hinge region" of the kinase's ATP-binding site. nih.govacs.org This interaction is a cornerstone of the binding mode for many type I kinase inhibitors, anchoring the molecule in the correct orientation to allow other parts of the inhibitor to make favorable contacts within the active site. The pyrazolo[3,4-d]pyrimidine scaffold, which is derived from 5-aminopyrazoles, is considered a "privileged scaffold" in kinase inhibitor design precisely because it effectively mimics the adenine (B156593) portion of ATP and establishes these key hinge-binding interactions. nih.gov

Regiochemical Considerations in Molecular Design

The specific arrangement of substituents around the pyrazole ring, known as regiochemistry, is a critical factor in molecular design. The synthesis of pyrazoles, often through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), can result in a mixture of regioisomers. nih.gov For example, an unsymmetrical diketone reacting with methylhydrazine can produce two different N-methylated pyrazole isomers. acs.org

These isomers can have vastly different biological activities because the spatial orientation of their functional groups dictates how they fit into a target's binding site. A substituent at the C3 position will project into a different region of the binding pocket than the same substituent at the C5 position. nih.gov Therefore, developing synthetic methods that provide high regioselectivity is paramount for producing the desired, more active isomer and for establishing clear SAR. mdpi.comnih.gov The use of specific catalysts or solvents, such as fluorinated alcohols, has been shown to dramatically improve regioselectivity in pyrazole formation, enabling the synthesis of pure regioisomers for biological evaluation. acs.org

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. acs.org This can lead to new chemical entities with better drug-like properties, improved synthetic accessibility, or a different intellectual property profile. nih.gov For instance, a pyrimidine (B1678525) core in a known kinase inhibitor was successfully "hopped" to a pyrazole core, resulting in a new series of inhibitors with improved physicochemical characteristics. nih.gov

Bioisosterism is the replacement of a functional group or moiety with another that has similar physical or chemical properties, leading to a similar biological response. ctppc.orgufrj.brnih.govu-tokyo.ac.jp Pyrazole rings are often used as non-classical bioisosteres for other groups. For example, a pyrazole can serve as a suitable bioisosteric replacement for an amide functional group, which can be beneficial for improving metabolic stability or other pharmacokinetic properties. nih.gov Similarly, the dimethoxybenzene moiety can be replaced with other groups that mimic its size, electronics, and hydrogen-bonding capabilities to explore new SAR. The strategic replacement of the 5-aryl group of pyrazole-based cannabinoid antagonists with alkynylthiophenes led to a novel class of potent and selective antagonists, demonstrating the viability of this approach. researchgate.net

Rational Design Strategies for Enhanced Selectivity and Potency

The development of potent and selective pyrazole derivatives relies heavily on rational design strategies, which integrate structural biology, computational chemistry, and SAR data. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be employed. Techniques like X-ray crystallography and molecular docking allow researchers to visualize how a pyrazole derivative binds to its target. acs.org This information enables the design of new analogs with modified substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or displace unfavorable water molecules in the active site, thereby enhancing potency and selectivity. acs.orgrsc.org

SAR-Guided Optimization: In the absence of a target structure, a systematic modification of a lead compound, guided by SAR data, is employed. This involves synthesizing libraries of related compounds where each key position on the pyrazole scaffold is systematically varied. acs.org For example, different aryl groups might be placed at C3 and C5, and various amides or other functionalities could be attached to the amine group to probe the chemical space around the lead compound and identify modifications that improve activity.

Molecular Hybridization: This strategy involves combining two or more pharmacophores from different known active molecules into a single new hybrid molecule. The goal is to create a compound that retains the desired activities of its parent fragments, potentially leading to synergistic effects or a multi-target profile.

These rational approaches, often used in combination, allow for the iterative refinement of lead compounds like "4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine" to generate new chemical entities with superior therapeutic potential. researchgate.net

Targeting Specific Enzyme Active Sites (e.g., COX-2, EGFR, MAO-B, FGFR)

The pyrazole scaffold serves as a versatile template in medicinal chemistry, enabling the design of potent and selective inhibitors for a variety of enzyme active sites. By strategically modifying the substituents at various positions on the pyrazole ring, researchers can fine-tune the pharmacological properties of these derivatives to achieve desired therapeutic effects.

Cyclooxygenase-2 (COX-2)

The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov Pyrazole-containing compounds, famously represented by Celecoxib, have been a cornerstone of selective COX-2 inhibitor design. nih.gov The structure-activity relationship (SAR) of these derivatives hinges on key structural features that exploit the differences between the active sites of the two COX isoforms. researchgate.net

A primary determinant for COX-2 selectivity is the presence of a bulky substituent, often a sulfonamide (-SO2NH2) or a similar group, on one of the phenyl rings attached to the pyrazole core. dovepress.com This group can interact with a specific side pocket in the COX-2 active site that is not present in COX-1. nih.gov Docking studies have revealed that the -SO2NH2 group can form crucial hydrogen bonds with amino acid residues such as His90, Arg513, and Gln192 within this selective pocket. dovepress.com

The nature and position of substituents on the aryl rings are also pivotal. For instance, compounds with a sulfonamide group at the para-position of the N-phenyl ring generally exhibit higher COX-2 inhibitory activity. dovepress.com Furthermore, the substitution pattern on the second phenyl ring can modulate potency. Derivatives bearing a methyl group at the para-position have shown greater COX-2 inhibition compared to those with chloro or fluoro substituents at the same position. dovepress.com

Table 1: SAR of Pyrazole Derivatives as COX-2 Inhibitors
Structural FeatureEffect on COX-2 Inhibition/SelectivityExample Residue Interactions
Sulfonamide (-SO2NH2) or Methylsulfonyl (-SO2Me) group on an N-phenyl ringCrucial for selective binding to the COX-2 side pocket. nih.govdovepress.comHis90, Arg513, Phe518, Ser353, Gln192 dovepress.com
Para-substitution on the N-phenyl ringGenerally leads to higher COX-2 inhibitory activity compared to other positions. dovepress.com-
Methyl group on the second phenyl ringEnhances COX-2 inhibitory activity compared to halogen substituents. dovepress.com-
1,2-diarylheterocycle coreProvides the basic scaffold for fitting into the COX active site. nih.gov-

Epidermal Growth Factor Receptor (EGFR)

Abnormalities in Epidermal Growth Factor Receptor (EGFR) expression are linked to uncontrolled cell growth in various cancers, making it a prime target for anticancer drug development. x-mol.netnih.govresearcher.life Pyrazole and its fused derivatives have emerged as a promising class of EGFR tyrosine kinase inhibitors (TKIs). nih.gov The SAR for these compounds focuses on optimizing interactions within the ATP-binding site of the EGFR kinase domain.

The design of pyrazole-based EGFR inhibitors often incorporates a core structure that can mimic the hinge-binding motif of known TKIs. Fused pyrazole systems, such as pyrano[2,3-c]pyrazoles and pyrazolo[3,4-d]pyrimidines, have shown significant inhibitory potential. nih.gov The presence of specific functional groups that can act as hydrogen bond donors or acceptors is critical for activity. For example, 5-imino and 6-amino groups on a pyrano-pyrazolo-pyrimidine derivative were found to enhance EGFR inhibition, likely by forming additional hydrogen bonds within the active site. nih.gov

Studies on 4-methoxyphenyl pyrazole and pyrimidine derivatives have further elucidated SAR principles. Compound 12 , for instance, demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2. bohrium.com This highlights the potential of these scaffolds to target multiple receptor tyrosine kinases. The antiproliferative effects of these compounds are often correlated with their enzymatic inhibitory activity. bohrium.com

Table 2: SAR of Pyrazole Derivatives as EGFR Inhibitors
Structural FeatureEffect on EGFR InhibitionExample Compound (IC50)
Fused pyrazole systems (e.g., pyrano[2,3-c]pyrazole)Provide a rigid scaffold for optimal orientation in the active site. nih.govCompound 3 (0.06 µM) nih.gov
5-imino and 6-amino groupsProvide additional hydrogen bonding interactions, enhancing potency. nih.gov-
4-methoxyphenyl pyrimidine scaffoldActs as a potent core for dual EGFR/VEGFR-2 inhibition. bohrium.comCompound 12 (EGFR IC50 = 0.071 µM) bohrium.com
PyrazolylbenzyltriazolesShow moderate to strong inhibitory activity. acs.orgPYZ19 (>70% inhibition) acs.org

Monoamine Oxidase-B (MAO-B)

Monoamine oxidase-B (MAO-B) inhibitors are valuable for treating neurodegenerative disorders like Parkinson's disease. mdpi.com Pyrazoline derivatives, a reduced form of pyrazoles, have been extensively investigated as selective and reversible MAO-B inhibitors. mdpi.com The generally accepted design for these inhibitors involves a molecular framework of two hydrophobic rings separated by an electron-rich spacer, a role the pyrazoline ring fulfills effectively. mdpi.comresearchgate.net

SAR studies have demonstrated that halogen substitutions on the phenyl ring at the 5-position of the pyrazoline core significantly influence MAO-B inhibition. mdpi.comresearchgate.net The inhibitory potency often follows the order of electronegativity, with fluorine substitution leading to the highest activity (–F > –Cl > –Br > –H). mdpi.comresearchgate.net For example, the compound EH7 , which has a fluorine atom on the C5-phenyl ring, showed the highest potency against MAO-B with an IC50 value of 0.063 µM and a high selectivity index. mdpi.comresearchgate.net

Furthermore, the nature of the substituent at the N1 position of the pyrazoline ring can also affect activity. N-acetyl and N-thiocarbamoyl pyrazoline derivatives have been synthesized and evaluated, with the results indicating that modifications at the N1, C3, and C5 positions all play a role in modulating the inhibitory activity and selectivity towards MAO-A or MAO-B. mdpi.com

Table 3: SAR of Pyrazoline Derivatives as MAO-B Inhibitors
Structural FeatureEffect on MAO-B Inhibition/SelectivityExample Compound (IC50)
Halogen substitution on C5-phenyl ringPotency increases in the order –F > –Cl > –Br > –H. mdpi.comresearchgate.netEH7 (-F) (0.063 µM) mdpi.comresearchgate.net
Two hydrophobic rings separated by the pyrazoline spacerGeneral blueprint for potent MAO-B inhibitors. mdpi.comresearchgate.net-
p-Prenyloxyaryl moiety at C3Orients selectivity toward the MAO-B isoform. mdpi.com-
Bulky aromatic groups at C5Generally not well-tolerated for activity. mdpi.com-

Fibroblast Growth Factor Receptor (FGFR)

Fibroblast Growth Factor Receptors (FGFRs) are implicated in various cancers, making them attractive targets for therapeutic intervention. chemrxiv.org A structure-guided approach has been utilized to develop selective FGFR inhibitors from pyrazole-based scaffolds. The goal is often to achieve selectivity for a specific FGFR subtype (e.g., FGFR2) to reduce off-target effects. chemrxiv.org

The development process may start from a fragment that exhibits moderate activity against multiple FGFRs. Subsequent synthesis and biological evaluation, guided by X-ray crystallography, can lead to inhibitors with nanomolar potency and improved selectivity. chemrxiv.org A key finding in this area is that the P-loop flanking the ATP-binding pocket of FGFRs can exhibit significant morphological differences depending on the bound inhibitor. This dynamic phenomenon is believed to be fundamental to achieving subtype selectivity. chemrxiv.org For example, subtle changes to a lead inhibitor can result in a complete loss of selectivity for FGFR2 over FGFR1/3, highlighting the delicate nature of these interactions. chemrxiv.org

Table 4: SAR of Pyrazole Derivatives as FGFR Inhibitors
Structural FeatureEffect on FGFR Inhibition/SelectivityKey Insight
Indazole coreServes as a starting point for fragment-based design. chemrxiv.org-
Specific side chainsCan induce conformational changes in the P-loop, leading to subtype selectivity. chemrxiv.orgP-loop flexibility is crucial for determining FGFR2 selectivity. chemrxiv.org
Pyrrolo[2,3-b]pyrazine scaffoldIdentified as a novel chemotype for FGFR inhibitors.-

Modulation of Receptor Binding Affinities (e.g., CB1, P2X7)

Beyond enzyme inhibition, pyrazole derivatives are instrumental in the design of ligands that modulate the activity of various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Cannabinoid Receptor 1 (CB1)

The cannabinoid receptor 1 (CB1) has been a significant target for the treatment of obesity and related metabolic disorders. The biarylpyrazole derivative SR141716A (Rimonabant) was a potent and specific CB1 antagonist that served as a lead compound for extensive SAR studies. nih.govacs.orgconsensus.app These studies aimed to identify the key structural requirements for potent and selective CB1 receptor antagonism. nih.govconsensus.app

The essential pharmacophore for high-affinity CB1 antagonists based on the pyrazole scaffold includes three key components:

A para-substituted phenyl ring at the 5-position of the pyrazole ring. nih.govconsensus.app The most potent compounds in one series featured a p-iodophenyl group at this position. nih.govacs.org

A carboxamido group at the 3-position. A piperidinyl carboxamide was found to be particularly effective. nih.gov

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govconsensus.app

Minimizing the flexibility of the lead compound by introducing structural constraints has also been explored. This led to the development of tricyclic pyrazole-based compounds, such as 1,4-dihydroindeno[1,2-c]pyrazole derivatives, which were designed as rigid analogs of SR141716A. nih.gov This strategy yielded compounds with high affinity and, in some cases, high selectivity for CB1 or CB2 receptors. nih.gov

Table 5: SAR of Pyrazole Derivatives as CB1 Receptor Antagonists
Position on Pyrazole RingOptimal Substituent/FeatureEffect on CB1 Antagonistic Activity
1-position2,4-Dichlorophenyl group nih.govconsensus.appRequired for potent and selective activity. nih.gov
3-positionCarboxamido group (e.g., piperidinyl carboxamide) nih.govEssential for high affinity. nih.gov
5-positionPara-substituted phenyl ring (e.g., p-chlorophenyl, p-iodophenyl) nih.govacs.orgCrucial for potent antagonism. nih.gov
Overall StructureRigid, tricyclic scaffolds (e.g., 1,4-dihydroindeno[1,2-c]pyrazole) nih.govCan enhance affinity and selectivity. nih.gov

Purinergic P2X7 Receptor (P2X7)

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation and has been implicated in various disorders, including depression and chronic pain. nih.gov Consequently, the development of potent and selective P2X7 antagonists is an active area of research. Pyrazole-containing structures have been identified as a promising scaffold for this purpose.

SAR studies have focused on optimizing various parts of the pyrazole molecule to improve potency, selectivity, and pharmacokinetic properties. nih.gov In one series of 1,2,3-triazolopiperidine derivatives, the focus was on the N-linked heterocycle. This work not only increased potency at the human P2X7 receptor but also yielded compounds with good potency at the rat receptor, which is crucial for preclinical evaluation. nih.gov

For example, replacing a chloro substituent with a fluoro group on the benzamide (B126) portion of one derivative resulted in reduced potency at both human and rat receptors, demonstrating the sensitivity of the receptor to small structural changes. nih.gov The pyrazole derivative 12g showed good human affinity (IC50 = 39 nM) but reduced rat affinity, while the pyrazine (B50134) 12c had a bioavailability of 33% in rats. nih.gov These findings underscore the importance of iterative SAR efforts to balance potency across species with desirable pharmacokinetic profiles for developing brain-penetrant P2X7 antagonists. nih.gov

Table 6: SAR of Pyrazole Derivatives as P2X7 Receptor Antagonists
Structural ModificationEffect on P2X7 AntagonismExample Compound (IC50)
Optimization of N-linked heterocycleIncreased potency at both human and rat P2X7 receptors. nih.gov-
Substitution on benzamide moiety (e.g., 2-chloro-3-trifluoromethyl)Leads to high potency. nih.gov12d (rat IC50 = 4.2 nM) nih.gov
Replacement of chloro with fluoro on benzamideReduced potency at both human and rat receptors. nih.gov12h (human IC50 = 22 nM) nih.gov
N-1-aryl portion as a pyrimidineMaintained good affinity. nih.gov-

Mechanistic Insights into Biological Activities of Pyrazole Derivatives

Anti-inflammatory Mechanisms

The anti-inflammatory properties of pyrazole (B372694) scaffolds are widely recognized, with some derivatives functioning as commercial anti-inflammatory drugs. However, specific studies detailing the anti-inflammatory mechanisms of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine are not available.

Cyclooxygenase (COX) Isozyme Modulation

There is no specific information in the reviewed literature detailing the modulatory effects of this compound on cyclooxygenase (COX) isozymes. The pyrazole nucleus is a key feature in several selective COX-2 inhibitors, which are known to reduce inflammation by blocking the conversion of arachidonic acid to prostaglandins. nih.govdergipark.org.trresearchgate.net Studies on various 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have demonstrated potent COX-2 inhibition compared to COX-1, suggesting a potential mechanism for their anti-inflammatory effects. nih.govresearchgate.net However, without direct experimental evidence, the COX-inhibitory activity of this compound remains speculative.

Other Inflammatory Pathway Interventions

No studies were found that investigated the intervention of this compound in other inflammatory pathways. Research on different pyrazole-containing compounds indicates that their anti-inflammatory actions can extend beyond COX inhibition to include the modulation of signaling molecules such as NF-κB, MAPKs, and various pro-inflammatory cytokines like TNF-α and IL-6. nih.govsemanticscholar.org For instance, a new series of pyrazole derivatives bearing a 3,4,5-trimethoxyphenyl group was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in stimulated macrophages. researchgate.net

Antimicrobial Mechanisms of Action

While various pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties, specific data on the antibacterial and antifungal mechanisms of this compound is not documented in the available literature.

Antibacterial Targets and Pathways

There is no specific research on the antibacterial targets and pathways affected by this compound. The broader class of pyrazol-5-amine derivatives has been explored for antimicrobial applications. nih.govcore.ac.uk For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were screened against a panel of Gram-positive and Gram-negative bacteria, with some compounds showing potent activity. nih.govcore.ac.uk Similarly, pyrazoline derivatives containing a dimethoxyphenyl group have been reported to exhibit antibacterial activity, particularly against Gram-negative bacteria like Shigella flexneri. uii.ac.id However, the specific antibacterial profile and mechanism of this compound have not been determined.

Antifungal Mechanisms

No studies detailing the antifungal mechanisms of this compound were identified. The pyrazole scaffold is present in several antifungal agents. ajpp.inujmm.org.ua Research on novel pyrazole derivatives has shown antifungal activity against various fungal strains. nih.govcore.ac.uknih.govmdpi.com For instance, certain 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were tested against mycotoxic fungi, with some showing notable activity. nih.govcore.ac.uk The proposed mechanisms for some antifungal pyrazoles involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com

Anticancer Mechanisms and Antiproliferative Effects

The anticancer potential of the pyrazole class of compounds is an active area of research, but specific studies on the antiproliferative effects and anticancer mechanisms of this compound are absent from the current literature.

The 5-aminopyrazole (5AP) scaffold is recognized for its potential in developing anticancer agents, with some derivatives showing the ability to suppress the growth of various cancer cell lines. nih.gov Research has suggested that the 3-unsubstituted pyrazole scaffold can be a key determinant for antiproliferative activity in certain 5AP series. nih.gov

Furthermore, aminopyrazole derivatives serve as key intermediates in the synthesis of more complex heterocyclic systems with demonstrated anticancer activity. For example, a 3-(4-methoxyphenyl)-pyrazol-5-amine derivative was used to synthesize a series of pyrazolo[3,4-b]pyridines. nih.gov These resulting compounds were evaluated against MCF7 (breast), HCT-116 (colon), and HeLa (cervical) cancer cell lines, with some showing significant cytotoxicity and the ability to induce apoptosis by inhibiting cyclin-dependent kinases (CDK2 and/or CDK9). nih.gov While this demonstrates the utility of a similar aminopyrazole core in creating potent anticancer agents, it does not provide direct evidence of the activity of this compound itself.

Kinase Inhibition (e.g., EGFR, FGFR)

Pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govresearchgate.net Their mechanism of action typically involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrazole-containing compounds have been developed as EGFR inhibitors. researchgate.net For instance, novel dihydropyrano[2,3-c]pyrazole derivatives have demonstrated potent antitumor activity by targeting EGFR. frontiersin.org Similarly, certain 4-methoxyphenyl (B3050149) pyrazole and pyrimidine (B1678525) derivatives were designed as dual EGFR and VEGFR-2 inhibitors, with some showing inhibitory activities in the nanomolar range. bohrium.com The pyrazole scaffold serves as a versatile framework that can be functionalized to achieve high affinity and selectivity for the EGFR kinase domain. x-mol.net

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The pyrazole core is also integral to the design of FGFR inhibitors. nih.gov Compounds like AZD4547, a pyrazole-based inhibitor, selectively target FGFRs by binding to the active "DFG-in" conformation of the kinase. nih.gov The structural design of these inhibitors allows for specific interactions within the ATP-binding site of FGFR, leading to the blockade of its signaling cascade, which is implicated in cell proliferation and survival in various cancers.

Table 1: Kinase Inhibitory Activity of Representative Pyrazole Derivatives


Cell Cycle Regulation and Apoptosis Induction

A significant mechanism through which pyrazole derivatives exert their anticancer effects is by modulating the cell cycle and inducing apoptosis (programmed cell death). nih.gov

Many pyrazole-based compounds have been shown to arrest the cell cycle at various phases. For example, a study on a series of pyrazole derivatives revealed that the most potent compounds induced cell cycle arrest at the G1 phase. rsc.org Another investigation found that a different pyrazole derivative caused S-phase arrest in triple-negative breast cancer cells. nih.govwaocp.org This cell cycle arrest prevents cancer cells from proliferating and can trigger apoptotic pathways.

The induction of apoptosis is a key outcome of treatment with many pyrazole derivatives. nih.govresearchgate.net The mechanism often involves the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of caspase cascades. nih.govwaocp.org For instance, one study demonstrated that a pyrazole compound provoked apoptosis accompanied by an elevated level of ROS and increased caspase-3 activity. nih.govwaocp.org Other pyrazole derivatives have been shown to induce apoptosis by activating signaling pathways that lead to the externalization of phosphatidylserine, a key marker of early apoptosis. nih.gov

Table 2: Effects of Pyrazole Derivatives on Cell Cycle and Apoptosis


Enzyme Inhibition Profiles and Kinetic Studies

Carbonic Anhydrase Inhibition

Derivatives of pyrazole have been explored as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in various physiological processes. researchgate.net Sulfonamides incorporating a pyrazole scaffold have shown potent and isoform-selective inhibition of human carbonic anhydrases (hCAs). nih.gov

The mechanism of inhibition involves the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion essential for catalysis. The pyrazole ring and its substituents contribute to the binding affinity and selectivity for different CA isoforms, such as the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govnih.gov Kinetic studies have revealed that these compounds can act as potent inhibitors with Ki (inhibition constant) values in the nanomolar range against various isoforms. researchgate.net For example, a series of pyrazoline benzene (B151609) sulfonamides showed superior inhibitory activity against hCA I and hCA II compared to the reference drug acetazolamide. researchgate.net

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole Derivatives


Monoamine Oxidase (MAO) Inhibition

The pyrazole scaffold is a key feature in the design of inhibitors for monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters and are targets for treating neuropsychiatric disorders. nih.gov Pyrazoline derivatives, which can be considered cyclic hydrazine (B178648) moieties, have shown promising MAO inhibitory activity. nih.gov

Kinetic studies have demonstrated that many pyrazole derivatives are potent and selective inhibitors of MAO isoforms. For instance, a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives exhibited high activity against both MAO-A and MAO-B, with Ki values in the low nanomolar range. acs.orgresearchgate.net Further studies on halogenated pyrazolines identified compounds with high potency and selectivity for MAO-B, with IC50 values at sub-micromolar levels. nih.gov The inhibition mechanism for many of these compounds has been found to be competitive and reversible. nih.govresearchgate.net

Table 4: MAO Inhibition by Representative Pyrazole Derivatives


Receptor Antagonism Mechanisms

Cannabinoid Receptor (CB1) Modulation

Pyrazole derivatives are a cornerstone in the development of cannabinoid receptor 1 (CB1) antagonists. jbclinpharm.org The prototypical CB1 antagonist, rimonabant (B1662492) (SR141716A), features a 1,5-diarylpyrazole core. wikipedia.org These compounds act by binding to the CB1 receptor, a G-protein coupled receptor, and preventing its activation by endogenous cannabinoids like anandamide. wikipedia.org

The mechanism of action for many pyrazole-based CB1 modulators is inverse agonism. nih.gov This means they not only block the receptor from being activated by agonists but also reduce its basal, constitutive activity. wikipedia.orgnih.gov Structure-activity relationship studies have defined the key structural requirements for potent CB1 antagonism. These include specific substitutions on the phenyl rings at the 1 and 5 positions of the pyrazole core and a carboxamide group at the 3-position. nih.gov By occupying the receptor's binding pocket, these pyrazole antagonists stabilize an inactive conformation of the receptor, thereby blocking downstream signaling pathways such as the inhibition of adenylyl cyclase. wikipedia.orgmdpi.com

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation and immune responses. Its antagonists are of considerable interest for therapeutic applications. Although this compound has not been explicitly identified as a P2X7 receptor antagonist in available studies, the presence of the 3,4-dimethoxyphenyl group is a noteworthy feature found in other potent P2X7 antagonists.

A prominent example is the compound A-740003, a selective and competitive P2X7 receptor antagonist with IC50 values of 18 nM and 40 nM for rat and human P2X7 receptors, respectively. medchemexpress.comglpbio.com A-740003 is chemically identified as N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide. nih.gov The inclusion of the 3,4-dimethoxyphenyl moiety in this potent antagonist suggests that this particular substitution pattern on a phenyl ring may be favorable for binding to the P2X7 receptor.

The mechanism of P2X7 receptor antagonism by compounds like A-740003 involves blocking the ion channel and subsequent downstream signaling events. Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in changes in intracellular calcium concentrations, release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and in some cases, the formation of a large pore leading to cell death. glpbio.comnih.gov A-740003 has been shown to potently inhibit these processes, including agonist-evoked IL-1β release and pore formation in human THP-1 cells. medchemexpress.com

The pyrazole scaffold itself is a versatile structure in medicinal chemistry and has been incorporated into various P2X7 receptor antagonists. The specific arrangement of atoms in the pyrazole ring allows for various chemical interactions that can be tailored to fit into the binding pockets of receptors like P2X7.

Given the structural overlap, it is plausible that this compound could interact with the P2X7 receptor. The 3,4-dimethoxyphenyl group might engage in hydrophobic and/or hydrogen bonding interactions within a binding site on the receptor, contributing to an antagonistic effect. However, without direct experimental evidence, this remains a hypothesis based on structure-activity relationships of related compounds.

Table 1: Activity of A-740003, a P2X7 Receptor Antagonist Containing a 3,4-dimethoxyphenyl Moiety

Parameter Species IC50 Value Reference
P2X7 Receptor Antagonism Rat 18 nM medchemexpress.com
P2X7 Receptor Antagonism Human 40 nM medchemexpress.com
IL-1β Release Inhibition Human 156 nM medchemexpress.com
Pore Formation Inhibition Human 92 nM medchemexpress.com

Involvement in Cellular Signaling Pathways (e.g., SRC Kinase Family)

The pyrazole nucleus is a well-established scaffold in the design of kinase inhibitors, and many pyrazole derivatives have been developed as potent inhibitors of various kinases, including those in the SRC family. nih.gov The SRC family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, such as cell proliferation, differentiation, survival, and migration. Their dysregulation is frequently implicated in cancer.

The general mechanism by which pyrazole-based inhibitors target kinases involves competitive binding at the ATP-binding site of the kinase domain. The pyrazole ring can mimic the adenine (B156593) ring of ATP and form key hydrogen bonds with the hinge region of the kinase, which is a critical interaction for inhibitor binding. mdpi.comnih.gov The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of the inhibitor by occupying adjacent hydrophobic pockets and forming additional interactions. mdpi.com

While there is no specific data on this compound as a SRC kinase inhibitor, the structure-activity relationships of other pyrazole-based kinase inhibitors provide a framework for understanding its potential. For instance, the substitution pattern on the phenyl ring attached to the pyrazole core is a key determinant of activity and selectivity. nih.gov The 3,4-dimethoxyphenyl group in the subject compound could potentially fit into a hydrophobic pocket within the SRC kinase active site. The methoxy (B1213986) groups might also form specific hydrogen bonds with amino acid residues in the binding pocket, thereby enhancing affinity.

For example, studies on pyrazolopyrimidine-based SRC inhibitors have shown that modifications to the C3 position substituent, which is often a substituted phenyl ring, can significantly impact potency and selectivity. acs.org The design of these inhibitors often focuses on optimizing interactions with the hydrophobic region of the kinase's ATP-binding site. acs.org

It is important to note that the 5-amino group on the pyrazole ring of this compound could also participate in hydrogen bonding interactions within the kinase active site, potentially contributing to its inhibitory activity.

Table 2: Examples of Pyrazole-Based Kinase Inhibitors and their Targets

Compound Name Kinase Target(s) Key Structural Features Reference
Ruxolitinib JAK1, JAK2 Pyrrolo[2,3-d]pyrimidine fused to a pyrazole ring mdpi.com
Crizotinib ALK, MET, ROS1 Pyrazole ring with substituted phenyl and piperidine (B6355638) moieties researchgate.net
PP1 SRC family kinases, RET, KIT, ABL Pyrazolopyrimidine core with a p-tolyl group acs.org

Advanced Derivatization and Functionalization of 5 Aminopyrazoles

Reactions Involving the Amine Functionality

The exocyclic amine at the C5 position of the pyrazole (B372694) ring is a primary nucleophilic center, readily participating in a range of reactions including acylations, alkylations, Schiff base formation, and diazotization. These transformations are fundamental for creating a diverse library of derivatives.

Acylation and Alkylation Reactions

The 5-amino group of 4-aryl-5-aminopyrazoles exhibits typical primary amine reactivity towards acylating and alkylating agents. nih.govsemanticscholar.org Acylation, for instance, can be achieved using standard reagents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a more complex amide, which can alter the compound's chemical properties. A solid-phase synthesis approach has been reported for the N-acyl and N-sulfonyl derivatives of various 5-aminopyrazoles, highlighting the robustness of this transformation. nih.gov

Alkylation of the amino group introduces alkyl substituents, and like acylation, modifies the electronic and steric profile of the molecule. These reactions are typically performed with alkyl halides. Furthermore, more advanced methods such as asymmetric aminoalkylation have been developed for 5-aminopyrazole derivatives, demonstrating the potential for creating chiral centers from the amine functionality. researchgate.net

Table 1: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Class Product Class
Acylation Acid Chlorides (R-COCl) N-Acyl-5-aminopyrazoles
Acylation Acid Anhydrides ((RCO)₂O) N-Acyl-5-aminopyrazoles
Sulfonylation Sulfonyl Chlorides (R-SO₂Cl) N-Sulfonyl-5-aminopyrazoles

Schiff Base Formation

The condensation reaction between the primary amino group of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine and various aldehydes yields the corresponding N-aryl- or N-heteroaryl-azomethine derivatives, commonly known as Schiff bases. Research has shown that this reaction proceeds efficiently in strong acidic media, such as trifluoroacetic or formic acid. The formation of the imine (–C=N–) functional group is a crucial step that not only derivatizes the amine but also sets the stage for subsequent intramolecular cyclization reactions, which are discussed in detail in section 7.2.2. researchgate.net

The reaction is versatile, accommodating a range of aromatic and heterocyclic aldehydes. This allows for the introduction of diverse substituents, significantly expanding the chemical space accessible from the parent aminopyrazole.

Diazotization and Coupling Reactions

The diazotization of this compound presents a particularly interesting case of reactivity. When treated with nitrosating agents like sodium nitrite (B80452) in acetic acid, the reaction does not simply yield a stable pyrazolyl-5-diazonium salt. Instead, the highly reactive diazonium intermediate undergoes a spontaneous intramolecular electrophilic aromatic substitution. The diazonium group acts as an electrophile, attacking the electron-rich 3,4-dimethoxyphenyl ring at the C6 position, which is activated by the adjacent methoxy (B1213986) groups. This intramolecular azo coupling results in the formation of a fused polycyclic system, 7,8-dimethoxypyrazolo[3,4-c]cinnoline.

However, the reaction pathway can be controlled by altering the conditions. If the diazotization is performed in a stronger, non-nucleophilic acid like sulfuric acid, the intermediate diazonium salt can be stabilized. This allows for subsequent intermolecular coupling with other activated aromatic compounds (azo coupling) to produce stable azo dyes, preventing the intramolecular cyclization.

Pyrazole Ring Functionalization

Functionalization of the pyrazole ring itself and its aromatic substituent opens up further avenues for creating complex molecular architectures.

Electrophilic Aromatic Substitution on Pyrazole Core

The pyrazole ring is an electron-rich heterocycle, and its reactivity towards electrophiles is well-established. Electrophilic aromatic substitution on the pyrazole core occurs preferentially at the C4 position. researchgate.net However, in the case of this compound, this position is already substituted, thereby blocking this typical reaction pathway. The C3 and C5 positions of the pyrazole ring are adjacent to the ring nitrogens and are generally considered deactivated towards electrophilic attack.

Consequently, electrophilic attack on the pyrazole core is primarily directed towards the ring nitrogen atoms. Reactions such as N-alkylation or N-acylation can occur at the N1 position. It is important to note that for asymmetrically substituted pyrazoles, N-alkylation can often result in a mixture of N1 and N2 regioisomers, making selective functionalization a synthetic challenge that may require specific directing groups or catalysts. acs.org

Functionalization of Aromatic Substituents

The 3,4-dimethoxyphenyl group at the C4 position is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the two methoxy groups. This inherent reactivity has been exploited in sophisticated intramolecular cyclizations.

Intramolecular Azo Coupling: As detailed in section 7.1.3, the formation of the pyrazolo[3,4-c]cinnoline system is a prime example of functionalizing the aromatic substituent. The reaction is an intramolecular electrophilic aromatic substitution where the pyrazole's own diazonium salt serves as the electrophile, attacking the tethered dimethoxyphenyl ring.

Pictet-Spengler Type Cyclization: A second powerful example involves the Schiff bases formed from this compound (see section 7.1.2). In the presence of a strong acid, the imine formed upon condensation with an aldehyde is protonated, generating a reactive iminium ion. The electron-rich dimethoxyphenyl ring then acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon. This cyclization, analogous to the classic Pictet-Spengler reaction, forms a new six-membered ring. researchgate.netnih.govnih.gov The initial cyclized product, a dihydropyrazolo[3,4-c]isoquinoline, readily undergoes dehydrogenation under the reaction conditions to yield the final aromatic 5-aryl(heteroaryl)-pyrazolo[3,4-c]isoquinoline product. This one-pot synthesis provides a convenient route to complex, fused heterocyclic systems.

Table 2: Key Intramolecular Cyclization Reactions

Precursor Reaction Type Key Reagent(s) Product Core Structure
This compound Diazotization / Intramolecular Azo Coupling NaNO₂, Acetic Acid Pyrazolo[3,4-c]cinnoline

These specific intramolecular reactions highlight how the functionalities of this compound can be strategically employed to construct complex, fused ring systems through the functionalization of its aromatic substituent. While other standard electrophilic substitutions like halogenation or nitration on the dimethoxyphenyl ring are theoretically possible, these intramolecular cyclizations represent the most sophisticated and documented transformations for this particular molecule. youtube.comlibretexts.org

Synthesis of Fused Heterocyclic Systems

The fusion of a pyrazole ring with other heterocyclic moieties can significantly modulate the physicochemical and biological properties of the resulting compound. The 5-amino group and the adjacent C4 carbon of the pyrazole ring in this compound are key reactive centers for cyclocondensation reactions with various electrophilic partners, leading to the formation of a range of fused bicyclic and polycyclic systems.

Pyrazoloazines (e.g., Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines)

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with a broad spectrum of biological activities, can be achieved through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov For instance, the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone in the presence of a catalyst like zirconium tetrachloride can yield the corresponding pyrazolo[3,4-b]pyridine. beilstein-journals.org While specific examples utilizing this compound are not extensively documented in readily available literature, the general applicability of this synthetic strategy is well-established for a variety of substituted 5-aminopyrazoles. mdpi.comnih.gov The reaction typically proceeds through a Michael addition followed by an intramolecular cyclization and subsequent dehydration/aromatization.

Pyrazolo[1,5-a]pyrimidines represent another important class of pyrazoloazines. Their synthesis often involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or reagents that can generate a three-carbon electrophilic fragment. nih.gov The regioselectivity of the cyclization is a key aspect of this synthesis, as the 5-amino group and the endocyclic N1 nitrogen of the pyrazole can both participate in the reaction. Generally, the exocyclic amino group is more nucleophilic, leading preferentially to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.net Microwave-assisted synthesis has emerged as an efficient method for the preparation of these fused systems. nih.gov

Table 1: General Synthetic Approaches to Pyrazoloazines from 5-Aminopyrazoles

Fused SystemReagentsGeneral Conditions
Pyrazolo[3,4-b]pyridines1,3-Dicarbonyl compounds, α,β-Unsaturated ketonesAcidic or basic catalysis, thermal or microwave irradiation
Pyrazolo[1,5-a]pyrimidinesβ-Dicarbonyl compounds, EnaminonesAcidic or basic catalysis, thermal or microwave irradiation

Pyrazolo-Fused Pyridazines and Pyrazines

The construction of pyrazolo-fused pyridazines and pyrazines from 5-aminopyrazole precursors often involves oxidative dimerization reactions. A notable example is the copper-promoted chemoselective dimerization of 5-aminopyrazoles. mdpi.comnih.gov This methodology allows for the switchable synthesis of dipyrazolo-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com Although the substrate scope presented in the primary literature does not explicitly include the 4-(3,4-dimethoxyphenyl) derivative, the reaction demonstrates broad functional group compatibility, suggesting its potential applicability. mdpi.com

The synthesis of pyrazolo[3,4-d]pyridazines has also been reported from substituted pyrazole precursors. For instance, pyrazolo[3,4-d]pyridazine derivatives bearing a 3,4,5-trimethoxyphenyl group have been synthesized, highlighting the utility of alkoxy-substituted phenylpyrazoles in constructing these fused systems. researchgate.net

Similarly, pyrazolo[3,4-b]pyrazines can be synthesized through the condensation of 5-aminopyrazoles with α-dicarbonyl compounds. While specific studies on this compound are limited, the general synthetic routes are well-established for other analogs. researchgate.net

Other Annulated Pyrazole Systems (e.g., Pyrazolo-Fused Isoquinolines, 1,3-Diazocanes, Pyrroles)

A significant advancement in the derivatization of 4-aryl-5-aminopyrazoles is the synthesis of pyrazolo[3,4-c]isoquinoline derivatives. A versatile one-pot synthesis has been developed involving the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with various aromatic and heterocyclic aldehydes in strong acidic media such as trifluoroacetic or formic acid. mdpi.comnih.govnih.gov The reaction proceeds through the formation of an initial azomethine derivative, which then undergoes a cyclization analogous to the Pictet-Spengler reaction, followed by dehydrogenation to yield the final 5-aryl(heteroaryl)-pyrazolo[3,4-c]isoquinoline product. nih.gov This method has been shown to be effective for a range of aldehydes, demonstrating its utility in generating a library of complex fused heterocyclic compounds. nih.gov

The reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with specific heterocyclic aldehydes can, however, lead to different products depending on the structure of the aldehyde used, showcasing the intricate reactivity of these systems. nih.gov

While the synthesis of pyrazolo-fused 1,3-diazocanes and pyrroles from this compound is not explicitly detailed in the reviewed literature, the general reactivity of 5-aminopyrazoles suggests that these structures could potentially be accessed through reactions with appropriate bifunctional electrophiles.

Table 2: Synthesis of Pyrazolo[3,4-c]isoquinolines from 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles

Aldehyde ReactantReaction ConditionsProductReference
Benzaldehyde derivativesTrifluoroacetic or formic acid5-Aryl-pyrazolo[3,4-c]isoquinolines nih.gov
3-Pyridyl-, 3-quinolyl-, 3-thienyl-carboxaldehydesTrifluoroacetic or formic acid5-Heteroarylpyrazolo[3,4-c]isoquinolines nih.gov
1-R-3-IndolylcarboxaldehydesTrifluoroacetic or formic acid5-Unsubstituted pyrazolo[3,4-c]isoquinolines nih.gov

Dimerization and Oligomerization Studies of 5-Aminopyrazoles

The study of dimerization and oligomerization of 5-aminopyrazoles offers insights into their reactivity and potential for creating larger, more complex molecular architectures. As mentioned previously, a copper-promoted dimerization of 5-aminopyrazoles has been developed for the synthesis of pyrazole-fused pyridazines and pyrazines. mdpi.comresearchgate.net This reaction represents a formal [2+2] cycloaddition and demonstrates the ability of 5-aminopyrazoles to undergo self-condensation under specific oxidative conditions. The chemoselectivity of this process, leading to either pyridazine (B1198779) or pyrazine (B50134) fused systems, can be controlled by the reaction conditions. mdpi.com

While this dimerization has been demonstrated for a range of substituted 5-aminopyrazoles, specific studies on the dimerization or higher-order oligomerization of this compound are not extensively reported. However, the general principles of such reactions, involving the activation of C-H and N-H bonds, are likely applicable to this substrate as well. Further research in this area could lead to the development of novel oligomeric structures with interesting electronic and photophysical properties, driven by the electron-donating nature of the 3,4-dimethoxyphenyl substituent. The dimerization of malononitrile (B47326), a precursor to some 5-aminopyrazoles, is a known reaction that can influence the final product distribution in pyrazole synthesis. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel Green Synthetic Methodologies

Traditional methods for synthesizing pyrazole (B372694) derivatives often rely on harsh reaction conditions, toxic organic solvents, and significant energy consumption. bohrium.com In response to growing environmental concerns, the principles of green chemistry are being integrated into synthetic organic chemistry, focusing on developing eco-friendly, efficient, and economically viable protocols. bohrium.comgithub.com For pyrazole synthesis, this has led to the exploration of alternative energy sources and reaction media.

Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful green techniques. aalto.firesearchgate.netnih.gov These methods can dramatically reduce reaction times, decrease the use of solvents, and often lead to higher yields compared to conventional heating. aalto.firesearchgate.net For instance, ultrasound irradiation has been successfully used for the synthesis of 1,5-disubstituted pyrazoles, enhancing the reaction rate significantly. researchgate.net Similarly, microwave-assisted synthesis has been employed to produce pyrazole derivatives with anticancer activity, demonstrating the utility of this approach in medicinal chemistry. nih.govnih.gov

Table 1: Comparison of Green Synthetic Methodologies for Pyrazole Derivatives

MethodologyKey Principles & AdvantagesReported Outcomes for Pyrazole SynthesisRelevant Citations
Microwave-Assisted Synthesis- Reduced reaction time
  • Lower solvent usage
  • Improved selectivity and yields
  • Efficient synthesis of anticancer pyrazole derivatives. aalto.firesearchgate.netnih.govnih.gov
    Ultrasound-Assisted Synthesis- Enhanced reaction rates
  • Often used to enhance solvent extraction
  • Can be performed at lower temperatures
  • High-yield synthesis of disubstituted pyrazoles and anticancer agents. aalto.firesearchgate.netgithub.io
    Solvent-Free / Aqueous Synthesis- Eliminates or reduces use of hazardous organic solvents
  • Simplifies workup procedures
  • Cost-effective and environmentally friendly
  • Environmentally friendly synthesis using catalysts like Amberlyst-70 or under catalyst-free conditions. bohrium.comgithub.comacs.org
    One-Pot Multicomponent Reactions- High atom economy
  • Reduced waste and purification steps
  • Operational simplicity and efficiency
  • Efficient synthesis of pyrano[2,3-c]pyrazoles and other complex derivatives. bohrium.com

    Advanced Computational Approaches for Drug Discovery

    Computational tools are indispensable in modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates before committing to expensive and time-consuming laboratory synthesis. nih.govpremierscience.com For a molecule like 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, these approaches can predict its biological activity, pharmacokinetic properties, and potential targets.

    High-Throughput Virtual Screening (HTVS) allows for the rapid assessment of large chemical libraries against a specific biological target. nih.govpremierscience.com This technique was successfully used to screen over 12,000 pyrazole compounds to identify novel inhibitors of Cyclin-Dependent Kinase 8 (CDK8), an enzyme implicated in cancer. nih.gov Similarly, structure-based virtual screening has been employed to discover pyrazole-scaffold proteasome inhibitors. mdpi.commdpi.com

    Molecular docking is another crucial computational method that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction. plos.org Docking studies have been instrumental in understanding how pyrazole-chalcone hybrids bind to estrogen receptors in breast cancer research and how pyrazoline derivatives interact with targets in neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net

    Furthermore, Density Functional Theory (DFT) calculations are used to investigate the electronic structure and reactivity of molecules. nih.govmdpi.com These studies can elucidate reaction mechanisms and provide a deeper understanding of a compound's molecular properties, complementing experimental data from techniques like X-ray crystallography. nih.govfrontiersin.org

    Table 2: Application of Computational Approaches in Pyrazole Research
    Computational MethodPrimary Application in Drug DiscoveryExample in Pyrazole ResearchRelevant Citations
    Virtual Screening (VS)Screening large compound libraries to identify potential hits.Identification of pyrazole-based inhibitors for CDK8 and proteasomes. nih.govmdpi.commdpi.comnih.gov
    Molecular DockingPredicting ligand-protein binding modes and affinities.Studying interactions of pyrazoles with targets in cancer and neurodegenerative diseases. plos.orgresearchgate.netresearchgate.net
    Density Functional Theory (DFT)Investigating electronic structure, reactivity, and molecular parameters.Analyzing reaction pathways and comparing calculated parameters with experimental data. nih.govmdpi.comfrontiersin.orgresearchgate.net
    ADME/T PredictionPredicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Evaluating the drug-likeness and pharmacokinetic properties of novel pyrazole derivatives. nih.govnih.gov

    Exploration of New Biological Targets and Pathways

    The pyrazole scaffold is known for its ability to interact with a diverse range of biological targets, making it a "privileged structure" in medicinal chemistry. bohrium.com Research continues to uncover new applications for pyrazole-containing compounds by exploring novel biological targets and pathways.

    In oncology, pyrazole derivatives are being investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). nih.gov The ability of pyrazole compounds to inhibit these kinases highlights their potential as anticancer agents.

    Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent another significant area of research. researchgate.net Pyrazoline derivatives have been shown to inhibit key enzymes implicated in these conditions, including acetylcholinesterase (AChE) and monoamine oxidase (MAO A/B). plos.orgresearchgate.net By targeting these enzymes, pyrazole-based compounds may offer therapeutic benefits in managing the symptoms and progression of these debilitating diseases. researchgate.net

    Beyond these areas, pyrazoles have demonstrated a wide spectrum of other biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. ijirt.org Future research on this compound could involve screening it against a broad panel of biological targets to identify novel mechanisms of action and therapeutic applications.

    Table 3: Selected Biological Targets for Pyrazole Derivatives
    Therapeutic AreaBiological Target / PathwayPotential ApplicationRelevant Citations
    CancerProtein Kinases (EGFR, VEGFR-2, CDK8, BRAF)Antiproliferative and anti-angiogenesis agents. nih.gov
    Neurodegenerative DiseasesAcetylcholinesterase (AChE), Monoamine Oxidase (MAO)Treatment of Alzheimer's and Parkinson's disease symptoms. plos.orgresearchgate.net
    InflammationCyclooxygenase (COX) enzymesAnti-inflammatory agents.
    Infectious DiseasesViral proteases, bacterial enzymesAntiviral and antimicrobial agents. researchgate.net

    Design of Multifunctional Pyrazole-Based Compounds

    The concept of "one molecule, multiple targets" is gaining traction in drug design as a strategy to tackle complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a key approach to creating multifunctional compounds. youtube.com The pyrazole scaffold is an excellent building block for this strategy. youtube.com

    A prominent example is the synthesis of pyrazole-chalcone hybrids. researchgate.net Chalcones themselves possess a range of biological activities, and combining them with a pyrazole moiety can lead to synergistic effects and novel mechanisms of action. researchgate.net These hybrids have been investigated as potent anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines. researchgate.net

    Similarly, researchers have designed and synthesized pyrazole-based compounds that act as dual inhibitors of important cancer targets like EGFR and VEGFR-2. Such dual-target inhibitors can offer advantages over single-target agents, including improved efficacy and a lower likelihood of developing drug resistance. Other hybrid designs include linking the pyrazole core with other heterocyclic systems like benzimidazole (B57391) or pyrimidine (B1678525) to create novel chemical entities with enhanced biological profiles. youtube.com

    Table 4: Examples of Multifunctional Pyrazole-Based Hybrids
    Hybrid TypeCombined PharmacophoresTherapeutic GoalRelevant Citations
    Pyrazole-ChalconePyrazole and Chalcone (B49325)Anticancer agents. researchgate.net
    Fused PyrazolesPyrazole fused with Pyrimidine or Pyrane ringsDual inhibitors of EGFR and VEGFR-2 for cancer therapy.
    Pyrazole-BenzimidazolePyrazole and BenzimidazoleAgents with anti-inflammatory and anticancer potential. youtube.com
    Sulfonamide-Bearing PyrazolonesPyrazole and SulfonamideMulti-target agents for enzymes like carbonic anhydrase and acetylcholinesterase.

    Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict molecular properties, identify new targets, and design novel compounds. acs.orgplos.orgresearchgate.net These technologies can significantly accelerate the research and development process for pyrazole-based drugs. bohrium.com

    Machine learning models can be trained on existing data from pyrazole compounds to predict the bioactivity of new, unsynthesized derivatives. github.iomdpi.com This allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. plos.org These predictive models can be used for virtual screening and to establish quantitative structure-activity relationships (QSAR), which are crucial for lead optimization.

    Furthermore, generative AI models are being developed for de novo drug design. researchgate.net These models can learn the underlying patterns of known active molecules and generate entirely new chemical structures, including novel pyrazole scaffolds, that are optimized for specific properties like high binding affinity to a target and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

    AI is also being applied to optimize synthetic chemistry. wiley.commdpi.com AI tools can predict reaction outcomes and suggest optimal conditions, including greener and more sustainable synthetic pathways. aalto.fiwiley.com By analyzing vast reaction databases, AI can help chemists design more efficient and environmentally friendly routes to synthesize complex molecules like this compound and its derivatives. wiley.com

    Table 5: Applications of AI and Machine Learning in Pyrazole Drug Discovery
    AI/ML ApplicationDescriptionPotential Impact on Pyrazole ResearchRelevant Citations
    Bioactivity PredictionML models predict the biological activity of compounds against specific targets.Accelerates hit identification and lead optimization by prioritizing promising candidates. researchgate.netnih.govgithub.iomdpi.com
    De Novo Drug DesignGenerative models create novel molecular structures with desired properties.Designs new pyrazole derivatives with enhanced potency, selectivity, and drug-like properties. researchgate.net
    Synthetic Route OptimizationAI predicts reaction outcomes and suggests efficient, sustainable synthetic pathways.Facilitates the development of green and cost-effective methods for synthesizing pyrazoles. aalto.fiwiley.commdpi.com
    Target Identification & ValidationAI analyzes large-scale biological data to identify and validate new drug targets.Uncovers new therapeutic opportunities for pyrazole-based compounds. bohrium.comacs.org

    Q & A

    Q. What are the optimized synthetic routes for 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, and how can intermediate purity be validated?

    The compound is synthesized via condensation reactions of substituted aldehydes with hydrazine derivatives, followed by cyclization. For example, thiourea analogs can be halogenated to generate regioisomers, as confirmed by X-ray crystallography . Intermediate purity is validated using HPLC with UV detection (λ = 254 nm) and proton NMR to monitor characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm and pyrazole NH signals at δ 10–12 ppm) .

    Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its intermediates?

    • Proton/Carbon NMR : Identifies methoxy (δ ~3.8 ppm) and pyrazole ring protons (δ 6.5–8.5 ppm). Aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct doublets .
    • X-ray crystallography : Resolves regiochemical ambiguities in pyrazole substitution patterns. For example, bond lengths (C–N: 1.33–1.38 Å) and dihedral angles between aromatic rings confirm spatial arrangements .
    • IR spectroscopy : Detects NH stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

    Q. How can in vitro biological screening be designed to evaluate the compound’s antitubercular or anticancer potential?

    • Antitubercular assays : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC values <10 µg/mL indicate activity) .
    • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

    Advanced Research Questions

    Q. How can computational modeling predict the compound’s reactivity and guide derivative synthesis?

    Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) identifies binding affinities to targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4U0J) . Pharmacophore models highlight essential substituents (e.g., methoxy groups for hydrogen bonding) .

    Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

    • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) on bioactivity. For instance, 4-methoxy derivatives show enhanced antitubercular activity due to improved membrane permeability .
    • Metabolic stability assays : Use liver microsomes to assess oxidative degradation, as electron-rich substituents (e.g., dimethoxy) may reduce half-lives .

    Q. How are crystallographic data discrepancies addressed during refinement?

    SHELXL refinement employs least-squares minimization to resolve conflicts in thermal parameters (Ueq) or occupancy factors. For example, anisotropic displacement ellipsoids correct for disorder in methoxy groups . R-factor convergence (<0.05) and Fo-Fc difference maps validate model accuracy .

    Q. What advanced analytical methods confirm isomeric purity in metabolites or degradation products?

    • High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers (e.g., [M+H]⁺ = 220.1083 for C₁₁H₁₄N₃O₂⁺) with ppm error <5 .
    • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

    Methodological Considerations

    Q. How is regioselectivity controlled during pyrazole ring formation?

    • Solvent-free conditions : Minimize side reactions (e.g., 1,3-dipolar cycloadditions) .
    • Catalytic additives : Use p-toluenesulfonic acid (PTSA) to direct 1H-pyrazole formation over 2H-pyrazole isomers .

    Q. What protocols ensure reproducibility in pharmacological assays?

    • Dose-response standardization : Test 3–5 concentrations in triplicate, normalized to vehicle controls .
    • Positive controls : Include rifampicin (antitubercular) and cisplatin (anticancer) to validate assay sensitivity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.